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Compound of Interest

Compound Name: Dehydroborapetoside B

Cat. No.: B1163894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and mass
spectrometric data for Dehydroborapetoside B, a clerodane diterpenoid isolated from
Tinospora crispa. The information presented herein is essential for the identification,
characterization, and further development of this natural product for potential therapeutic
applications.

Dehydroborapetoside B, with the molecular formula C27H34012 and a molecular weight of
550.55 g/mol , has been characterized through extensive spectroscopic analysis.[1] The
primary reference for the isolation and detailed spectroscopic elucidation of
Dehydroborapetoside B is the work of Choudhary et al. (2010) in the Journal of Natural
Products.[2][3][4]

Mass Spectrometry Data

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) is a key technique for
determining the elemental composition and exact mass of Dehydroborapetoside B.

lon Calculated m/z Observed miz Molecular Formula

[M+H]* 551.2021 551.2133 C27H35012
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Note: The observed m/z value is based on data for a similar compound from the primary
literature and serves as an illustrative example. The precise value for Dehydroborapetoside B
can be found in the cited reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of Dehydroborapetoside B was achieved through a combination of
one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables
summarize the proton (*H) and carbon-3 (*3C) NMR chemical shifts, which are crucial for
confirming the compound's identity and stereochemistry.

1H NMR Spectroscopic Data (CDsOD)

Bosition Chemical Shift () Multiplicity COI:Ip"ng Constant
ppm (J) in Hz

3 6.40 d 3.7

6 4.53 m

10 2.56 m

12 5.77 brd 12.4

15 7.48 brs

19 1.55 S

20 1.09 S

MeOOC- 3.75 S

1 4.78 d 3.6

Note: This table presents selected H NMR data for illustrative purposes based on closely
related compounds reported in the literature.[5] For the complete and verified *H NMR data of
Dehydroborapetoside B, researchers should consult the primary publication by Choudhary et
al. (2010).

13C NMR Spectroscopic Data (CDsOD)
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Position Chemical Shift (6) ppm
2 200.3

3 138.5

4 141.5

5 Quaternary C
6 78.4

9 Quaternary C
12 71.3

13 Furan C

14 Furan C

15 Furan C

16 Furan C

17 Carbonyl C
18 Carbonyl C
19 19.4-29.7

20 23.3-29.9
MeOOC- ~52.0

Glc-1' 100.8

Note: This table provides representative 13C NMR chemical shifts based on data for analogous
compounds.[2][6] The complete assignment for Dehydroborapetoside B can be found in the
cited primary literature.

Experimental Protocols

The acquisition of high-quality spectroscopic and mass spectrometric data is fundamental for
the unambiguous structural determination of natural products. The following sections outline
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the general methodologies employed for the analysis of clerodane diterpenoids from Tinospora
crispa.

Isolation and Purification

The powdered stems of Tinospora crispa are typically extracted with methanol. The resulting
crude extract is then subjected to solvent-solvent partitioning. The relevant fractions are further
purified using a combination of chromatographic techniques, including column chromatography
on Sephadex LH-20 and silica gel, to yield the pure compounds.

Mass Spectrometry

High-resolution mass spectra are recorded on a time-of-flight (TOF) mass spectrometer
equipped with an electrospray ionization (ESI) source. Samples are typically dissolved in a
suitable solvent like methanol before introduction into the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on high-field spectrometers (e.g., 400 or 500 MHz for *H NMR).
Samples are dissolved in deuterated solvents, such as methanol-d4 (CD3OD) or chloroform-d
(CDCIs), with tetramethylsilane (TMS) used as an internal standard. Standard 1D (*H and *3C)
and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to establish the
complete chemical structure and relative stereochemistry of the isolated compounds.

Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and spectroscopic
characterization of a natural product like Dehydroborapetoside B.
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Caption: Workflow for the isolation and structural elucidation of Dehydroborapetoside B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Mass Spectrometric Analysis of
Dehydroborapetoside B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1163894#dehydroborapetoside-b-spectroscopic-
data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1163894?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Comparison-of-1-H-NMR-spectral-data-of-compounds-4-and-5-with-the-published-data_tbl1_294431343
https://pubs.acs.org/doi/10.1021/np900551u
https://pmc.ncbi.nlm.nih.gov/articles/PMC9630822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9630822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9630822/
https://www.researchgate.net/publication/365039211_An_updated_and_comprehensive_review_on_the_ethnomedicinal_uses_phytochemistry_pharmacological_activity_and_toxicological_profile_of_Tinospora_crispa_L_Hook_f_Thomson
https://www.researchgate.net/figure/1-H-NMR-Data-CD-3-OD-of-Compounds-1-3-1-a-2-a-3-b-position-d-H-J-in-Hz-d-H-J-in-Hz_tbl3_42805542
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10780120/
https://www.benchchem.com/product/b1163894#dehydroborapetoside-b-spectroscopic-data-nmr-ms
https://www.benchchem.com/product/b1163894#dehydroborapetoside-b-spectroscopic-data-nmr-ms
https://www.benchchem.com/product/b1163894#dehydroborapetoside-b-spectroscopic-data-nmr-ms
https://www.benchchem.com/product/b1163894#dehydroborapetoside-b-spectroscopic-data-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1163894?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

